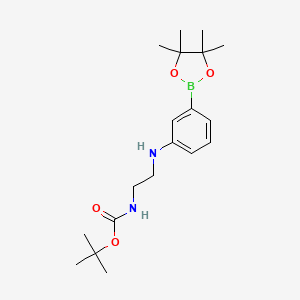

tert-Butyl (2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)carbamate

Description

This compound is a boronic ester derivative featuring a tert-butyl carbamate group, an ethylamino linker, and a meta-substituted phenyl ring attached to a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. Its structure is designed for applications in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where the boronate group acts as a key functional handle . The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes .

Properties

IUPAC Name |

tert-butyl N-[2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H31BN2O4/c1-17(2,3)24-16(23)22-12-11-21-15-10-8-9-14(13-15)20-25-18(4,5)19(6,7)26-20/h8-10,13,21H,11-12H2,1-7H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTHSYKPLKRMZIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NCCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H31BN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that similar compounds are often used in the synthesis of biologically active compounds, such as crizotinib, which suggests that they may interact with biological targets.

Mode of Action

Compounds with similar structures are often used in suzuki-miyaura coupling reactions, which are used to form carbon-carbon bonds in organic synthesis. This suggests that the compound may interact with its targets through a similar mechanism.

Biological Activity

tert-Butyl (2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)carbamate, commonly referred to as tert-butyl carbamate , is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

Key Structural Features

- tert-Butyl Group : Enhances lipophilicity and stability.

- Dioxaborolane Moiety : Known for its role in drug design and potential interactions with biological targets.

- Amino Group : Essential for biological activity and interaction with enzymes.

The biological activity of tert-butyl carbamate primarily arises from its ability to interact with specific proteins and enzymes. The dioxaborolane moiety can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzymatic activity. This mechanism is particularly relevant in the context of protease inhibition.

Inhibitory Activity

Research has shown that compounds containing the dioxaborolane structure can inhibit various enzymes, including proteases associated with viral replication. For instance, studies have indicated that similar compounds exhibit inhibitory effects against the main protease (Mpro) of SARS-CoV-2, suggesting potential applications in antiviral therapy .

Case Studies

- SARS-CoV-2 Mpro Inhibition :

- Enzyme Interaction Studies :

Synthesis and Preparation

The synthesis of tert-butyl carbamate typically involves several steps:

-

Formation of Dioxaborolane :

- The synthesis begins with the preparation of the dioxaborolane moiety through reactions involving boronic acids and suitable phenolic compounds.

-

Amination Reaction :

- The dioxaborolane is then reacted with an amine to introduce the amino group.

-

Carbamate Formation :

- Finally, the tert-butyl carbamate is formed through a reaction with carbonic acid derivatives or directly from an alcohol.

Comparative Studies

A series of comparative studies have been conducted to evaluate the efficacy of tert-butyl carbamate against other similar compounds. These studies often highlight differences in potency and selectivity for specific biological targets.

| Compound | Biological Target | Inhibition (%) at 20 µM |

|---|---|---|

| tert-Butyl Carbamate | SARS-CoV-2 Mpro | 23% |

| Related Compound A | SARS-CoV-2 PLpro | 10% |

| Related Compound B | Other Protease | 15% |

Scientific Research Applications

Chemical Formula

- Molecular Formula : C17H26BNO4

- CAS Number : 480438-74-2

Medicinal Chemistry

Potential Drug Development : The compound has been investigated for its role as an inhibitor in various enzymatic pathways. Specifically, its boron-containing structure is known to interact with biological systems effectively. For instance, it has shown potential as an arginase inhibitor, which could be relevant in cancer therapy and other metabolic disorders .

Case Study: Arginase Inhibition

A recent study highlighted the synthesis of derivatives of this compound that exhibited significant inhibition of human arginase enzymes (ARG-1 and ARG-2), with IC50 values ranging from 0.1 nM to 100 nM. This suggests that modifications to the tert-butyl carbamate structure can lead to potent pharmacological agents .

Material Science

Polymer Chemistry : The compound's ability to form stable complexes with metals makes it useful in the development of new materials. Its boron moiety allows for the creation of boron-containing polymers that can exhibit unique properties such as increased thermal stability and enhanced mechanical strength.

Data Table: Properties of Boron-Containing Polymers

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

| Electrical Conductivity | Moderate |

Agricultural Chemistry

Pesticide Development : The structural characteristics of tert-butyl (2-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)amino)ethyl)carbamate suggest potential applications in developing novel pesticides. Its ability to inhibit specific biological pathways can be harnessed to create targeted herbicides or fungicides.

Case Study: Herbicidal Activity

Research indicates that derivatives of this compound have been tested for herbicidal activity against various plant species. The results showed promising selectivity and efficacy, marking it as a candidate for further development in agricultural applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Cross-Coupling Reactions

- The meta-substituted phenyl boronate in the target compound may exhibit slower coupling kinetics compared to para-substituted analogs (e.g., ) due to electronic and steric factors .

- The ethylamino linker introduces a basic nitrogen, which could interact with transition-metal catalysts, necessitating optimized conditions (e.g., pH control or excess base) .

Spectral and Physical Properties

Notes:

- The target’s ethylamino group may reduce crystallinity compared to alkyl-linked analogs, complicating purification .

- Purity (>95% in analogs ) is critical for pharmaceutical applications, necessitating rigorous chromatography .

Q & A

Q. What synthetic strategies are commonly employed to prepare this compound?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, leveraging boronic ester intermediates. For example, Miyaura-Suzuki coupling is frequently used, where aryl halides (e.g., chloro or bromo derivatives) react with pinacol boronic esters under catalytic conditions. Evidence from analogous syntheses shows yields of 32% (chloro precursor) and 65% (bromo precursor), highlighting the importance of precursor selection . Additional methods include Mitsunobu reactions for ether linkages, as demonstrated in the coupling of 3-hydroxyphenyl boronic acid pinacol ester with N-Boc ethanolamine under anhydrous toluene and CMBP conditions .

Q. How can NMR spectroscopy confirm the compound’s structural integrity?

¹H and ¹³C NMR are critical for verifying the carbamate and boronic ester functionalities. For instance, in related compounds, the tert-butyl group exhibits a singlet at ~1.3–1.5 ppm (¹H), while the dioxaborolane protons appear as a singlet near 1.3 ppm. Aromatic protons from the phenyl ring typically resonate between 6.8–7.5 ppm. The carbamate NH signal is often broad and observed at ~5.0–5.5 ppm (¹H) . Cross-checking with ¹³C NMR (e.g., carbonyl carbons at ~155–160 ppm) ensures correct functional group assembly.

Advanced Research Questions

Q. How can cross-coupling reaction yields be optimized for this compound?

Yield optimization requires careful control of catalysts, ligands, and precursor reactivity. Evidence suggests bromoaryl precursors yield higher efficiencies (65%) compared to chloro derivatives (32%) due to better leaving-group properties . Ligand selection (e.g., Pd(PPh₃)₄ or XPhos) and solvent polarity (toluene vs. THF) also influence catalytic activity. Microwave-assisted synthesis (120°C, N₂ atmosphere) can enhance reaction rates and purity in Mitsunobu-type couplings .

Q. How should researchers address contradictions in reported reaction yields?

Discrepancies in yields (e.g., 32% vs. 65% for chloro vs. bromo precursors) arise from differences in electronic/steric effects of substituents and reaction kinetics. Systematic studies comparing leaving-group abilities, catalyst loading (e.g., 1–5 mol% Pd), and temperature gradients are recommended. Kinetic profiling via LC-MS can identify intermediate bottlenecks, while DFT calculations may predict regioselectivity in cross-couplings .

Q. What purification strategies mitigate by-product formation?

Silica gel chromatography is widely used, with eluents optimized based on compound polarity (e.g., hexane/ethyl acetate gradients). For boronic ester-containing compounds, avoiding protic solvents during workup prevents hydrolysis. Recrystallization in non-polar solvents (e.g., cyclohexane) can isolate high-purity crystals. Evidence highlights successful purification of similar compounds to >95% purity using these methods .

Q. How do structural modifications in analogous compounds affect reactivity?

Substituent position and electronic nature significantly impact reactivity. For example, meta-chloro or trifluoromethyl groups (as in tert-butyl (5-chloro-3-borylphenyl)carbamate) reduce steric hindrance, enhancing cross-coupling efficiency. Conversely, ortho-substituents may hinder catalytic access to the boron center. Comparative studies using Hammett parameters or molecular docking can quantify these effects .

Methodological Considerations

Q. What analytical techniques validate synthetic intermediates?

- Mass Spectrometry (DART): Exact mass matching (e.g., [M+H]⁺) confirms molecular formula .

- TLC/HPLC: Monitors reaction progress and detects by-products.

- IR Spectroscopy: Identifies carbamate C=O stretches (~1700 cm⁻¹) and B-O vibrations (~1350 cm⁻¹).

Q. How can researchers troubleshoot low regioselectivity in coupling reactions?

- Use directing groups (e.g., sulfonyl or amino) to bias coupling positions .

- Employ meta-selective ligands (e.g., anionic ligands in Ir-catalyzed borylation) .

- Adjust solvent polarity to favor kinetic vs. thermodynamic control .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

While specific hazard data is limited, analogs with carbamate/boronic ester moieties may exhibit irritancy (H315-H319). Use PPE (gloves, goggles), ensure ventilation, and avoid ignition sources. Store at RT in sealed containers under inert gas .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.